molecular formula C9H11BrN2O B1446861 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 1820711-91-8

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B1446861
CAS No.: 1820711-91-8
M. Wt: 243.1 g/mol
InChI Key: YEOCLMGLLJUOMF-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied extensively. These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Biological Activity of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including compounds such as 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine, have been extensively studied for their diverse biological activities. These compounds exhibit a broad spectrum of biological properties that make them potent scaffolds in therapeutic and medicinal research. Their activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, these derivatives have shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The wide range of activities also covers anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant effects, among others. This variety of biological activities underscores the importance of 1,8-naphthyridine derivatives in scientific research and drug development processes (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Recent Developments in Biological Activities

Further emphasizing the significance of 1,8-naphthyridine derivatives, recent developments have highlighted their versatile biological activities, establishing them as effective tools in pharmaceutical chemistry and drug discovery. These activities notably include anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic effects. The novel scaffold of these derivatives has emerged as potent in treating neurological diseases like depression and Alzheimer's disease. Moreover, they possess inhibitory activities against various conditions, including anti-HIV, anti-osteoporotic, antimalarial, and antioxidant effects, demonstrating their broad applicability in medicinal chemistry (Gurjar & Pal, 2018).

Biochemical Analysis

Biochemical Properties

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites . Furthermore, this compound can modulate gene expression, impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and nucleic acids, to exert its effects . By inhibiting kinase activity, it disrupts phosphorylation events that are crucial for cell signaling . Additionally, its binding to DNA and RNA can lead to changes in gene expression, affecting various cellular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to its degradation . This degradation can affect its efficacy and the outcomes of in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for achieving the desired outcomes while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These transport mechanisms are essential for ensuring that the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .

Properties

IUPAC Name

8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCLMGLLJUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1CCCN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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